molecular formula C13H9FINO3 B12858637 ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate

ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate

Cat. No.: B12858637
M. Wt: 373.12 g/mol
InChI Key: GKDYRNCNFWOBAE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate is a heterocyclic compound featuring a fused furoindole core substituted with fluorine (C4), iodine (C8), and an ethyl carboxylate group (C7). The furo[2,3-e]indole scaffold combines a furan ring fused to an indole system, creating a rigid planar structure conducive to π-π stacking interactions.

Properties

Molecular Formula

C13H9FINO3

Molecular Weight

373.12 g/mol

IUPAC Name

ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate

InChI

InChI=1S/C13H9FINO3/c1-2-18-13(17)11-10(15)9-8(16-11)5-7(14)6-3-4-19-12(6)9/h3-5,16H,2H2,1H3

InChI Key

GKDYRNCNFWOBAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C3C(=C(C=C2N1)F)C=CO3)I

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. Furo[2,3-e]Indole Derivatives

  • 4-Fluoro-6-[(7-fluoro-4-oxo-3H-quinazolin-6-yl)methyl]-8-(2-oxo-1H-pyridin-3-yl)furo[2,3-e]indole-7-carboxylic Acid (): This compound shares the furo[2,3-e]indole core but replaces the iodine (C8) with a 2-oxopyridin-3-yl group and introduces a quinazolinone substituent at C4. The carboxylic acid at C7 contrasts with the ethyl ester in the target compound. The acid form may exhibit higher polarity and lower cell permeability compared to the ester, which is typically more lipophilic and bioavailable .

b. Indole-Based Esters

  • Ethyl-5-Fluoroindole-2-Carboxylate (): This simpler indole derivative lacks the fused furan ring but shares a fluorine substituent (C5) and ethyl ester (C2). Its melting point (249–250°C) reflects strong intermolecular interactions, likely due to hydrogen bonding from the indole NH and ester groups .
Functional Group Variations

a. Halogen Substitutions

  • Iodo vs. Fluoro/Chloro Analogues ():
    The iodine atom at C8 in the target compound provides distinct electronic and steric properties compared to fluoro or chloro substituents. Iodine’s larger atomic radius enhances polarizability, favoring halogen bonding with biomolecular targets. However, it may also increase molecular weight and reduce solubility. In contrast, fluorine’s small size and strong electronegativity improve metabolic stability in analogues like 5-fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide () .

b. Ester vs. Carboxylic Acid/Carboxamide

  • Ethyl Carboxylate (Target) vs. Carboxylic Acid () or Carboxamide ():
    The ethyl ester group enhances lipophilicity, making the target compound more membrane-permeable than the carboxylic acid derivative in . Conversely, carboxamide derivatives (e.g., imidazo-pyrrolo-pyrazines in ) may exhibit stronger hydrogen-bonding interactions with targets, albeit at the cost of reduced bioavailability .
Key Properties (Inferred from Analogues)
Property Target Compound Ethyl-5-Fluoroindole-2-Carboxylate Furoindole Carboxylic Acid
Core Structure Furo[2,3-e]indole Indole Furo[2,3-e]indole
Halogen Substituents 4-F, 8-I 5-F 4-F, 6-F
C7 Functional Group Ethyl carboxylate Carboxylic acid
Predicted LogP* ~3.5 (high lipophilicity) ~2.8 ~1.5 (polar acid)
Bioavailability Moderate-High (ester) Moderate Low (acid)

*LogP values estimated using fragment-based methods.

Biological Activity

Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1037763-95-3
  • Molecular Formula : C13H10FNO3
  • Molecular Weight : 247.22 g/mol
  • Purity : ≥ 98%

The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to certain enzymes and receptors.

  • Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds with similar structures have demonstrated IC50 values ranging from 5.4 μM to 34.2 μM against AChE and BChE .
  • Anti-inflammatory Activity : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory properties. Inhibitors of COX-2 are being developed to provide safer alternatives for anti-inflammatory treatments .
  • Antioxidant Activity : The antioxidant properties observed in related furochromone derivatives indicate that this compound may also exhibit free radical-scavenging activities, contributing to its overall therapeutic potential .

In Vitro Studies

Recent studies have evaluated the biological activity of structurally related compounds through various assays:

CompoundTargetIC50 Value (μM)Reference
Compound 3bAChE10.4
Compound 3eBChE7.7
Compound 2bCOX-2Moderate Inhibition
Compound 2iLOX-15Moderate Inhibition

These results indicate that modifications in the chemical structure significantly affect the inhibitory activity against cholinesterases and other enzymes.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Some derivatives exhibited notable cytotoxic effects, suggesting potential applications in cancer therapy .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes. The presence of halogen atoms like fluorine enhances binding through hydrogen and halogen bonding interactions, which may explain the observed biological activities .

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